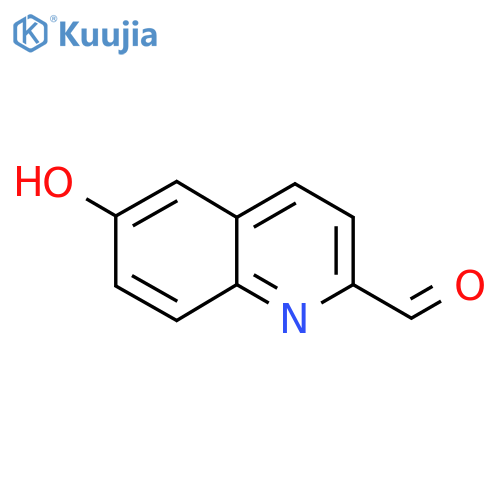Cas no 1261784-21-7 (6-Hydroxyquinoline-2-carboxaldehyde)

1261784-21-7 structure
商品名:6-Hydroxyquinoline-2-carboxaldehyde
CAS番号:1261784-21-7
MF:C10H7NO2
メガワット:173.168082475662
CID:4817053
6-Hydroxyquinoline-2-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 6-Hydroxyquinoline-2-carboxaldehyde
-
- インチ: 1S/C10H7NO2/c12-6-8-2-1-7-5-9(13)3-4-10(7)11-8/h1-6,13H
- InChIKey: RRLPQFUNAXREJH-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2C(=CC=C(C=O)N=2)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
6-Hydroxyquinoline-2-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189001060-5g |
6-Hydroxyquinoline-2-carboxaldehyde |
1261784-21-7 | 98% | 5g |
2,913.12 USD | 2021-06-01 | |
| Alichem | A189001060-10g |
6-Hydroxyquinoline-2-carboxaldehyde |
1261784-21-7 | 98% | 10g |
3,815.14 USD | 2021-06-01 | |
| Alichem | A189001060-1g |
6-Hydroxyquinoline-2-carboxaldehyde |
1261784-21-7 | 98% | 1g |
1,120.83 USD | 2021-06-01 |
6-Hydroxyquinoline-2-carboxaldehyde 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
1261784-21-7 (6-Hydroxyquinoline-2-carboxaldehyde) 関連製品
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
